IBUPROFEN LYSINE
Overview
Description
Mechanism of Action
Target of Action
Ibuprofen DL-lysine, also known as 079X7DL13M, Ibuprofen D,L-lysinate, 2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid, or (RS)-2-(4-(2-Methylpropyl)phenyl)propanoic acid D,L-lysine salt, primarily targets the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes play a crucial role in the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .
Mode of Action
Ibuprofen DL-lysine exerts its effects by non-selectively inhibiting the activity of COX-1 and COX-2 enzymes. By blocking these enzymes, Ibuprofen DL-lysine reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever . This inhibition occurs through the reversible binding of Ibuprofen DL-lysine to the active sites of COX enzymes, preventing the conversion of arachidonic acid to prostaglandin H2, a precursor of various prostaglandins .
Biochemical Pathways
The primary biochemical pathway affected by Ibuprofen DL-lysine is the arachidonic acid pathway. By inhibiting COX enzymes, Ibuprofen DL-lysine disrupts the conversion of arachidonic acid to prostaglandin H2, thereby reducing the synthesis of downstream prostaglandins such as prostaglandin E2, which is involved in inflammation and pain signaling . This disruption leads to a decrease in the overall inflammatory response and alleviation of pain and fever .
Pharmacokinetics
Ibuprofen DL-lysine exhibits favorable pharmacokinetic properties, including rapid absorption, distribution, metabolism, and excretion (ADME). Upon oral administration, Ibuprofen DL-lysine is quickly absorbed from the gastrointestinal tract, leading to rapid onset of action . The compound is extensively metabolized in the liver, primarily via oxidation and conjugation, and its metabolites are excreted in the urine . The presence of the lysine salt enhances the solubility and bioavailability of Ibuprofen DL-lysine, allowing for more efficient absorption and therapeutic effect .
Result of Action
The molecular and cellular effects of Ibuprofen DL-lysine’s action include reduced inflammation, pain relief, and fever reduction. By inhibiting COX enzymes and decreasing prostaglandin synthesis, Ibuprofen DL-lysine effectively diminishes the inflammatory response, leading to decreased swelling and pain at the site of inflammation . Additionally, the reduction in prostaglandin levels helps lower body temperature in febrile conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of Ibuprofen DL-lysine. For instance, the compound’s solubility and absorption can be affected by the pH of the gastrointestinal tract . Additionally, storage conditions such as temperature and humidity can impact the stability of Ibuprofen DL-lysine, potentially affecting its therapeutic efficacy . Proper storage and handling are essential to maintain the compound’s stability and effectiveness .
: DrugBank
Biochemical Analysis
Biochemical Properties
Ibuprofen DL-lysine plays a significant role in biochemical reactions by inhibiting the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX enzymes, Ibuprofen DL-lysine reduces the production of prostaglandins, thereby alleviating inflammation and pain. Additionally, Ibuprofen DL-lysine interacts with various proteins and biomolecules, including serum albumin, which aids in its transport and distribution within the body .
Cellular Effects
Ibuprofen DL-lysine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Ibuprofen DL-lysine can inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes. This inhibition leads to a decrease in the production of inflammatory cytokines and chemokines. Furthermore, Ibuprofen DL-lysine can affect cellular metabolism by altering the activity of enzymes involved in the arachidonic acid pathway .
Molecular Mechanism
The molecular mechanism of action of Ibuprofen DL-lysine involves its binding interactions with COX enzymes. Ibuprofen DL-lysine binds to the active site of COX-1 and COX-2, preventing the conversion of arachidonic acid to prostaglandins. This inhibition is achieved through competitive binding, where Ibuprofen DL-lysine competes with arachidonic acid for the active site of the enzyme. Additionally, Ibuprofen DL-lysine can modulate gene expression by inhibiting transcription factors such as NF-κB, leading to reduced expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ibuprofen DL-lysine can change over time. The stability and degradation of Ibuprofen DL-lysine are important factors that influence its long-term effects on cellular function. Studies have shown that Ibuprofen DL-lysine remains stable under various conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to Ibuprofen DL-lysine in in vitro or in vivo studies has shown that it can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects .
Dosage Effects in Animal Models
The effects of Ibuprofen DL-lysine vary with different dosages in animal models. At low doses, Ibuprofen DL-lysine effectively reduces inflammation and pain without causing significant adverse effects. At high doses, Ibuprofen DL-lysine can lead to toxic effects, including gastrointestinal irritation, renal toxicity, and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits of Ibuprofen DL-lysine are maximized at certain dosages, beyond which adverse effects become more prominent .
Metabolic Pathways
Ibuprofen DL-lysine is involved in various metabolic pathways, including the arachidonic acid pathway. It interacts with enzymes such as COX-1 and COX-2, inhibiting their activity and reducing the production of prostaglandins. Additionally, Ibuprofen DL-lysine can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in the metabolism of arachidonic acid. This modulation leads to changes in the levels of various metabolites, including prostaglandins and leukotrienes .
Transport and Distribution
Ibuprofen DL-lysine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Serum albumin is one of the primary binding proteins that facilitate the transport of Ibuprofen DL-lysine in the bloodstream. Once in the bloodstream, Ibuprofen DL-lysine can be distributed to various tissues, where it exerts its anti-inflammatory and analgesic effects. The localization and accumulation of Ibuprofen DL-lysine in specific tissues are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of Ibuprofen DL-lysine plays a crucial role in its activity and function. Ibuprofen DL-lysine can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, Ibuprofen DL-lysine can localize to the endoplasmic reticulum, where it interacts with COX enzymes and inhibits their activity. This localization is essential for the effective inhibition of prostaglandin synthesis and the subsequent reduction of inflammation and pain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid involves the reaction of ibuprofen with lysine. The process typically includes the following steps:
Preparation of Ibuprofen: Ibuprofen is synthesized through the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride, followed by hydrolysis and decarboxylation.
Formation of Ibuprofen Lysinate: Ibuprofen is reacted with lysine in an aqueous solution. The reaction is carried out under controlled pH conditions to ensure the formation of the salt.
Industrial Production Methods
Industrial production of 2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
IBUPROFEN LYSINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring of the ibuprofen moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.
Major Products Formed
Oxidation: Oxidized derivatives of the ibuprofen moiety.
Reduction: Reduced forms of the carboxylic acid group.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
IBUPROFEN LYSINE has several scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anti-inflammatory treatments.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Lysine: An essential amino acid involved in protein synthesis and various metabolic processes.
Ibuprofen Sodium: Another salt form of ibuprofen designed for rapid absorption.
Uniqueness
IBUPROFEN LYSINE is unique due to its combination of ibuprofen and lysine, which enhances its solubility and absorption compared to ibuprofen alone. This results in a faster onset of action and improved therapeutic efficacy .
Properties
IUPAC Name |
(2S)-2,6-diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2.C6H14N2O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4-2-1-3-5(8)6(9)10/h4-7,9-10H,8H2,1-3H3,(H,14,15);5H,1-4,7-8H2,(H,9,10)/t;5-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHHXIUAEPKVVII-ZSCHJXSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CCN)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201024433 | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57469-77-9 | |
Record name | Ibuprofen lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57469-77-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibuprofen lysine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057469779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofen lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201024433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-lysine mono[4-isobutyl-α-methylbenzeneacetate] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.210 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBUPROFEN LYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N01ORX9D6S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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